Cas no 169557-13-5 (2-Thio-2’-deoxy Cytidine)

2-Thio-2’-deoxy Cytidine 化学的及び物理的性質
名前と識別子
-
- 2-thio-2'-deoxycytidine
- 2-Thio-2’-deoxy Cyti
- 2-Thio-2’-deoxy Cytidine
- 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione
- 2'-Deoxy-2-thiocytidine
- 2-Thio-2 inverted exclamation mark -deoxy Cytidine
- 169557-13-5
- 2-Thio-2'-deoxy Cytidine
- DTXSID10858473
- 4-Amino-1-(2-deoxy-beta-D-threo-pentofuranosyl)pyrimidine-2(1H)-thione
-
- インチ: InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6-,8-/m1/s1
- InChIKey: WMLHZFBXLAULRZ-ATRFCDNQSA-N
- ほほえんだ: C1C(C(OC1N2C=CC(=NC2=S)N)CO)O
計算された属性
- せいみつぶんしりょう: 243.06800
- どういたいしつりょう: 243.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- PSA: 125.62000
- LogP: 0.41670
2-Thio-2’-deoxy Cytidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T350050-100mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 100mg |
$1642.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473342-10 mg |
2-Thio-2’-deoxy Cytidine, |
169557-13-5 | 10mg |
¥2,858.00 | 2023-07-11 | ||
TRC | T350050-250mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 250mg |
$ 3000.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473342-10mg |
2-Thio-2’-deoxy Cytidine, |
169557-13-5 | 10mg |
¥2858.00 | 2023-09-05 | ||
TRC | T350050-10mg |
2-Thio-2’-deoxy Cytidine |
169557-13-5 | 10mg |
$207.00 | 2023-05-17 |
2-Thio-2’-deoxy Cytidine 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
2-Thio-2’-deoxy Cytidineに関する追加情報
Recent Advances in the Study of 2-Thio-2’-deoxy Cytidine (CAS: 169557-13-5) in Chemical Biology and Medicine
2-Thio-2’-deoxy Cytidine (CAS: 169557-13-5) is a modified nucleoside analog that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique biochemical properties and potential therapeutic applications. Recent studies have explored its role in nucleic acid modifications, epigenetic regulation, and as a potential therapeutic agent for various diseases, including cancer and viral infections. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications.
One of the key areas of research involving 2-Thio-2’-deoxy Cytidine is its incorporation into oligonucleotides to modulate their stability and binding affinity. Studies have demonstrated that the thio modification at the 2-position of the cytidine ring enhances resistance to nuclease degradation, making it a valuable tool for the development of antisense oligonucleotides and siRNA therapeutics. Furthermore, this modification has been shown to influence the thermodynamic properties of DNA duplexes, which is critical for designing high-specificity probes and primers in molecular diagnostics.
In the context of epigenetics, 2-Thio-2’-deoxy Cytidine has been investigated for its ability to alter DNA methylation patterns. Recent work has revealed that this compound can serve as a substrate for DNA methyltransferases, leading to the incorporation of thio-modified bases into genomic DNA. This incorporation has been linked to changes in gene expression profiles, offering a novel approach for epigenetic therapy. For instance, preclinical studies in cancer models have shown that treatment with 2-Thio-2’-deoxy Cytidine can reactivate tumor suppressor genes silenced by hypermethylation, thereby inhibiting tumor growth.
From a synthetic chemistry perspective, advancements in the production of 2-Thio-2’-deoxy Cytidine have enabled its broader application in research and drug development. Recent publications describe optimized protocols for its synthesis, including the use of protecting group strategies and enzymatic methods to achieve high yields and purity. These improvements are critical for scaling up production and ensuring the reproducibility of studies involving this compound.
In the realm of antiviral research, 2-Thio-2’-deoxy Cytidine has shown promise as a potential inhibitor of viral polymerases. Mechanistic studies suggest that the thio modification interferes with the enzymatic activity of viral polymerases, thereby inhibiting viral replication. This property is particularly relevant for the development of broad-spectrum antiviral agents, as evidenced by recent in vitro studies targeting RNA viruses such as SARS-CoV-2 and influenza.
Despite these promising findings, challenges remain in the clinical translation of 2-Thio-2’-deoxy Cytidine. Issues such as bioavailability, off-target effects, and potential toxicity need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's versatility and unique biochemical properties make it a compelling candidate for continued investigation in chemical biology and medicine.
In conclusion, 2-Thio-2’-deoxy Cytidine (CAS: 169557-13-5) represents a multifaceted tool with significant potential in nucleic acid therapeutics, epigenetics, and antiviral drug development. Ongoing research is expected to uncover new applications and refine its therapeutic profile, paving the way for its eventual use in clinical settings. This brief underscores the importance of continued investment in the study of modified nucleosides as a cornerstone of modern chemical biology and medicine.
169557-13-5 (2-Thio-2’-deoxy Cytidine) 関連製品
- 13239-97-9(2-Thiocytidine)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)
- 2230253-82-2(PKI-166 (hydrochloride))
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 2171310-42-0(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-hydroxybutanoic acid)
- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)




